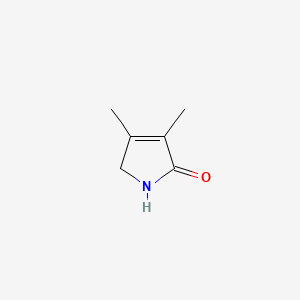

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one

Descripción

Significance of the 1,5-Dihydro-2H-pyrrol-2-one Scaffold in Chemical Research

The 1,5-dihydro-2H-pyrrol-2-one scaffold, also known as a γ-lactam, is a privileged structure in medicinal chemistry and drug discovery. nih.govnih.govorganic-chemistry.org This core is present in a wide array of biologically active natural products and synthetic compounds. The significance of this scaffold lies in its ability to serve as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. colab.ws

The structural features of the 1,5-dihydro-2H-pyrrol-2-one ring, including its planarity and the presence of a hydrogen bond donor and acceptor, allow for specific interactions with biological targets. This has led to the development of pyrrolone derivatives with a range of therapeutic potentials. acs.org

Overview of Heterocyclic Chemistry Relevance to 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one

Heterocyclic chemistry is a major branch of organic chemistry that focuses on cyclic compounds containing atoms of at least two different elements in their rings. Pyrrolones, including this compound, are fundamental components of this field. The nitrogen atom in the pyrrolone ring imparts unique chemical properties that are distinct from their carbocyclic analogs.

The reactivity of the 1,5-dihydro-2H-pyrrol-2-one core is influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the nitrogen atom. This electronic interplay governs its participation in various chemical transformations, making it a valuable synthon for the construction of other heterocyclic systems. The presence of substituents, such as the two methyl groups in this compound, further modulates the reactivity and physical properties of the molecule.

Historical Context of Pyrrolone Synthesis and Applications

The synthesis of pyrrole (B145914) derivatives has a long history, with the Paal-Knorr pyrrole synthesis, first reported in 1884 by Carl Paal and Ludwig Knorr, being a cornerstone method. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. wikipedia.org Over the years, numerous modifications and new synthetic routes have been developed to access a wide variety of substituted pyrroles and their derivatives, including pyrrolones. organic-chemistry.orgbenthamdirect.com

Historically, the interest in pyrrolone derivatives was sparked by their discovery in natural products with potent biological activities. This led to extensive research into their synthesis and the exploration of their medicinal properties. While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, its synthesis would fall under the broader advancements in pyrrolone synthesis methodologies developed over the past century. The continuous development of synthetic methods has made a wide range of substituted pyrrolones accessible for further research and application. alliedacademies.orgresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dimethyl-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-3-7-6(8)5(4)2/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGIBSZRMXDJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015869 | |

| Record name | 3,4-dimethyl-1,5-dihydro-(2H)-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4030-22-2 | |

| Record name | 3,4-dimethyl-1,5-dihydro-(2H)-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethyl 1,5 Dihydro 2h Pyrrol 2 One and Analogues

Established Synthetic Pathways to the 1,5-Dihydro-2H-pyrrol-2-one Core

The foundational routes to the 1,5-dihydro-2H-pyrrol-2-one scaffold, a key structural motif in numerous bioactive compounds, rely on well-established cyclization and reduction reactions. These methods involve the formation of the heterocyclic ring from linear precursors or the transformation of existing cyclic structures.

Cyclization Reactions of Precursors

The intramolecular cyclization of acyclic precursors is a fundamental strategy for constructing the γ-lactam ring. One of the most classic methods is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the process. organic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole (B145914) or, in the case of unsaturated lactams, the pyrrolinone ring. wikipedia.org

Another significant pathway is the intramolecular cyclization of γ-amino acids. This process, often facilitated by coupling agents or thermal dehydration, leads to the formation of the five-membered lactam ring. rsc.orgresearchgate.net This approach is valuable for its directness, converting a linear amino acid derivative into the corresponding cyclic amide.

A summary of representative cyclization reactions is presented below.

| Precursor Type | Reaction Name/Type | Key Reagents/Conditions | Product Core |

|---|---|---|---|

| 1,4-Dicarbonyl Compound + Amine | Paal-Knorr Synthesis | Ammonia or Primary Amine, Weak Acid (e.g., Acetic Acid) | Pyrrole/Pyrrolinone |

| γ-Amino Acid | Intramolecular Amidation | Heat or Coupling Agent | γ-Lactam |

| Alkynylamide | Electrophilic Cyclization | PIFA (Hypervalent Iodine Reagent) | Pyrrolidinone |

Reduction of Precursor Imides (e.g., N-methylsuccinimide)

The reduction of cyclic imides, such as N-substituted succinimides, provides another established route to γ-lactams. This transformation can be achieved using various reducing agents. Historically, lithium aluminum hydride (LiAlH4) has been employed for the reduction of N-substituted succinimides. acs.org More contemporary methods have explored selective reduction techniques.

Recent developments include electrochemical methods that can controllably reduce cyclic imides to either hydroxylactams or lactams by tuning the electric current and reaction time. organic-chemistry.org This approach offers a practical and efficient strategy under mild conditions. For instance, the reduction of N-substituted succinimides in an undivided cell with carbon electrodes can yield the corresponding γ-lactams. organic-chemistry.org

| Precursor Imide | Reducing Agent/Method | Product | Key Features |

|---|---|---|---|

| N-Substituted Succinimide | Lithium Aluminum Hydride (LiAlH4) | N-Substituted Pyrrolidinone | Classic, powerful reducing agent |

| N-Substituted Maleimide | Reductive Amination/Lactamization Sequence | Highly Substituted γ-Lactam | One-pot, three-component reaction |

| Generic Cyclic Imide | Electrochemical Reduction | Hydroxylactam or Lactam | Controllable, mild conditions, high functional group tolerance organic-chemistry.org |

Multicomponent Reactions (MCRs) for Substituted 1,5-Dihydro-2H-pyrrol-2-ones

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is particularly attractive for generating libraries of substituted 1,5-dihydro-2H-pyrrol-2-ones with high efficiency and atom economy.

Condensation Reactions Involving Active Methylene (B1212753) Compounds, Aldehydes, and Amines

A prominent MCR for the synthesis of this heterocyclic core involves the condensation of an active methylene compound, an aldehyde, and an amine. acs.orgresearchgate.net This three-component reaction provides a convergent and flexible route to highly functionalized 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. acs.orgresearchgate.net The choice of solvent and promoter is crucial; for highly reactive substrates, acetic acid may be sufficient, while less reactive starting materials might require the use of dimethylformamide (DMF) as a solvent and a promoter like chlorotrimethylsilane (B32843). acs.org The reaction mechanism typically begins with the formation of an imine from the aldehyde and amine, which then reacts with the enol form of the active methylene compound, followed by intramolecular cyclization to form the γ-lactam ring. researchgate.net

Reactions of Aroylpyruvic Acid Esters with Aldehydes and Amines

Another versatile three-component reaction utilizes esters of aroylpyruvic acids, aldehydes, and amines to construct substituted pyrrolones. This method allows for the introduction of an aroyl group at the C4-position of the pyrrolone ring. The reaction proceeds by condensing the three components, often in a solvent like dioxane, to yield 5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones. These resulting compounds are not only synthetically interesting but have also been investigated for their potential biological activities.

| Component 1 | Component 2 | Component 3 | Product Type | Catalyst/Solvent |

|---|---|---|---|---|

| Active Methylene Compound (e.g., Sodium diethyl oxalacetate) | Aldehyde | Amine | 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one acs.orgresearchgate.net | Acetic Acid or DMF/Chlorotrimethylsilane acs.org |

| Aroylpyruvic Acid Ester | Aldehyde | Amine | 4-Aroyl-3-hydroxy-3-pyrrolin-2-one | Dioxane |

| Dialkyl Acetylenedicarboxylate | Aromatic Aldehyde | Arylamine | Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one nih.gov | Not specified |

Advanced Catalytic Approaches in Pyrrolone Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of the 1,5-dihydro-2H-pyrrol-2-one core has benefited significantly from these developments, with both transition metal catalysis and organocatalysis providing powerful new routes. researchgate.net

Transition metal-catalyzed reactions offer mild and selective pathways to functionalized γ-lactams. researchgate.net For example, palladium-catalyzed intramolecular allylic alkylations have been developed where a nucleophile and an electrophile are tethered by an amide moiety, leading to the formation of γ-lactams. acs.org Gold-catalyzed tandem cycloisomerization/oxidation of homopropargyl amides also provides an efficient route to chiral γ-lactams. organic-chemistry.org Furthermore, iridium-catalyzed intramolecular C-H amidation has been shown to produce optically enriched γ-lactams with excellent efficiency and enantioselectivity under mild conditions. organic-chemistry.org

Organocatalysis has also emerged as a vital tool, avoiding the use of metals and often providing high stereoselectivity. nih.gov For instance, bifunctional organocatalysts have been employed in Michael additions followed by cyclization to construct complex pyrrolone derivatives. Formal [3+2] cycloaddition reactions, catalyzed by organophosphines, can synthesize substituted pyrroles from activated alkynes and isocyanides, which can be precursors to the desired lactams. nih.gov The development of these catalytic systems continues to expand the synthetic toolbox for accessing diverse and complex γ-lactam structures.

| Catalyst Type | Reaction Type | Catalyst Example | Substrate Example |

|---|---|---|---|

| Transition Metal | Intramolecular Allylic Alkylation | Palladium Complex | Amide-tethered Allylic Compound acs.org |

| Transition Metal | Cycloisomerization/Oxidation | Gold Complex | Homopropargyl Amide organic-chemistry.org |

| Transition Metal | Intramolecular C-H Amidation | Iridium Complex | Dioxazolone Substrates organic-chemistry.org |

| Organocatalyst | Formal [3+2] Cycloaddition | Organophosphine | Activated Alkyne + Isocyanide nih.gov |

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis offers a powerful tool for the construction of nitrogen-containing heterocycles. One notable approach involves the intramolecular oxidative cyclization of enamines. This strategy has been successfully employed for the synthesis of 1,3,4-trisubstituted pyrroles and is adaptable for the formation of the pyrrol-2-one ring. For instance, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a close analogue of the target compound, has been accomplished using a palladium(II)-catalyzed cyclization as a key step. This method highlights the utility of palladium catalysts in forging the core structure from acyclic precursors.

Another palladium-catalyzed approach involves the cyclization of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes. In this process, a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), facilitates the formation of an alkylideneaminopalladium(II) intermediate, which then undergoes cyclization to yield various pyrrole derivatives. While this method primarily yields fully aromatic pyrroles, modifications to the substrate and reaction conditions could potentially be adapted for the synthesis of the desired 1,5-dihydro-2H-pyrrol-2-one core.

| Catalyst System | Starting Material Type | Product Type | Reference |

| Palladium(II) | Acyclic precursors | 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | mdpi.com |

| Pd(PPh₃)₄ / Et₃N | γ,δ-Unsaturated ketone O-pentafluorobenzoyloximes | Pyrrole derivatives | researchgate.net |

Ring-Closing Metathesis in Pyrrolone Formation

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of cyclic compounds, including nitrogen heterocycles. researchgate.net This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene. For the synthesis of pyrrol-2-one analogues, a common strategy involves the RCM of a suitably substituted diallylamine derivative.

The synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one has also been achieved using RCM as a pivotal step, demonstrating the versatility of this method for creating 3,4-dialkyl substituted pyrrolone rings. mdpi.com The general approach involves the synthesis of an acyclic diene precursor containing the desired substituents, followed by cyclization using a Grubbs' catalyst. The resulting 2,5-dihydropyrrole can then be further manipulated to introduce the carbonyl group at the 2-position. In some instances, a one-pot tandem RCM and oxidative dehydrogenation of diallylamines can lead to the formation of pyrrole derivatives. researchgate.net

| Catalyst | Substrate | Product | Key Feature |

| Grubbs' Catalyst (Ru-based) | Diallylamine derivatives | 2,5-Dihydropyrroles | Formation of the cyclic core |

| Ruthenium Carbene / FeCl₃·6H₂O or CuCl₂·2H₂O | Diallylamines | Pyrrole derivatives | One-pot RCM and oxidation |

Application of Hybrid Catalytic Systems (e.g., Photocatalysis, Electrocatalysis, Organocatalysis)

Recent advancements in synthetic methodology have seen the rise of hybrid catalytic systems that combine different activation modes to achieve novel transformations. These approaches are increasingly being applied to the synthesis of heterocyclic compounds.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable tool for organic synthesis. wikipedia.org In the context of pyrrolone synthesis, photocatalytic methods have been developed for the construction of related pyrroline (B1223166) structures. For instance, the chemodivergent photocatalytic reaction of alkyl bromides and vinyl azides can lead to 1-pyrrolines through an intermolecular [3 + 2] cyclization. nih.gov This process involves radical intermediates and a switchable C(sp³)–H functionalization. While not directly yielding the target pyrrol-2-one, the pyrroline product can be a valuable intermediate for its synthesis.

Electrocatalysis: Electrocatalysis offers an alternative approach to drive chemical reactions using electricity. The electro-oxidation of pyrrole on a silver nanodumbbell particle surface has been reported for the synthesis of supramolecular porphyrins. thieme-connect.de While this specific application focuses on the polymerization of pyrrole, the underlying principle of electrochemical activation could potentially be harnessed for the cyclization of acyclic precursors to form the pyrrol-2-one ring under controlled conditions.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for many organic transformations. nih.gov The synthesis of pyrrole and its derivatives has been extensively studied using organocatalysts. For example, the Paal-Knorr condensation, a classic method for pyrrole synthesis, can be facilitated by organocatalysts in aqueous media. researchgate.net More complex pyrrole-containing structures, such as pyrroloacridinones, have been synthesized using organocatalytic nanoreactors in water. While direct organocatalytic methods for the synthesis of 3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one are not yet prominent, the principles of enamine and iminium ion catalysis, which are central to organocatalysis, could be applied to the asymmetric synthesis of functionalized pyrrolone precursors.

| Catalytic System | Method | Application |

| Visible Light / Photocatalyst | Photocatalysis | Synthesis of 1-pyrrolines from alkyl bromides and vinyl azides |

| Silver Nanoparticles | Electrocatalysis | Electro-oxidation of pyrrole |

| Organic Molecules (e.g., squaric acid) | Organocatalysis | Paal-Knorr condensation for pyrrole synthesis |

Derivatization Strategies of the this compound System

Once the this compound core is synthesized, it can be further functionalized to generate a library of analogues with diverse properties. Key strategies for derivatization include amination of hydroxylated precursors, olefination reactions, and one-pot functionalization approaches.

Amination of Hydroxyl-Substituted Pyrrolones

The introduction of an amino group at the 3-position of the pyrrol-2-one ring is a valuable transformation, as the resulting 3-amino-1,5-dihydro-2H-pyrrol-2-ones are important pharmacophores. nrochemistry.comalfa-chemistry.com A common precursor for this transformation is the corresponding 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. However, direct amination of these hydroxylated pyrrolones can be challenging.

A successful strategy for the amination of 5-spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones involves a two-step process. nrochemistry.comalfa-chemistry.com First, the hydroxyl group is reacted with a carbodiimide (B86325) to form a 1,3-disubstituted urea (B33335) derivative. Subsequent thermal decomposition of this intermediate leads to the desired 3-amino-1,5-dihydro-2H-pyrrol-2-one. organic-chemistry.org This method provides a viable route to aminated pyrrolones that may not be accessible through direct condensation reactions. nrochemistry.comalfa-chemistry.com

Functionalization via Horner-Emmons-Type Coupling Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with a high degree of E-stereoselectivity. nih.govresearchgate.netuv.esnih.gov This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. nih.govresearchgate.netuv.esnih.gov In the context of pyrrol-2-one derivatization, the HWE reaction can be envisioned as a powerful tool for introducing exocyclic double bonds or for chain elongation at various positions of the ring, provided a suitable carbonyl functionality is present on the pyrrolone scaffold.

While direct application of the HWE reaction on the this compound core is not extensively documented, analogous transformations on related lactam systems have been reported. For instance, the synthesis of methylene lactams has been achieved using an intramolecular HWE reaction of a phosphonate-substituted lactone precursor. nih.gov Furthermore, multicomponent reactions involving a phosphonoacetic acid derivative can lead to highly substituted pyrrolidinones through an intramolecular HWE cyclization. nih.gov These examples demonstrate the potential of the HWE reaction for the functionalization of the pyrrol-2-one system.

One-Pot Synthesis Approaches for Functionalized Analogues

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of functionalized pyrrole and pyrroline derivatives, which can be adapted for the creation of diverse this compound analogues.

For example, a one-pot, three-component condensation of amines, aldehydes, and pyruvate derivatives is a widely used method for the preparation of 3-amino-1,5-dihydro-2H-pyrrol-2-ones. Another approach involves a three-step, four-transformation sequence starting from commercially available materials to yield highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters in a one-pot fashion. Additionally, the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones has been achieved through a one-pot recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines. These examples showcase the power of one-pot strategies to rapidly assemble complex and functionalized pyrrolone-based scaffolds.

Mechanistic Investigations of Pyrrolone Synthesis

Multicomponent reactions for the synthesis of highly functionalized γ-lactam derivatives, such as pyrrolones, are a cornerstone of modern synthetic chemistry due to their high degree of molecular diversity and efficiency. researchgate.net A widely accepted mechanism for the three-component synthesis of 3-amino 3-pyrrolin-2-ones involves the reaction of amines, aldehydes, and acetylene dicarboxylate derivatives. nih.gov

The proposed mechanistic pathway typically begins with the in situ formation of two key reactive species from the initial reactants. researchgate.netnih.gov First, an imine is generated from the condensation of an amine and an aldehyde. Concurrently, a second equivalent of the amine reacts with the dicarbonyl component (e.g., diethyl acetylenedicarboxylate) to form an enamine. nih.gov

The subsequent and crucial step is an acid-promoted Mannich reaction between the enamine, acting as the nucleophile, and the imine, serving as the electrophile. researchgate.netnih.gov This step forms a linear intermediate which possesses all the necessary atoms for the final ring structure. The reaction culminates in a spontaneous intramolecular cyclization, where the amine group attacks one of the ester functionalities, leading to the formation of the stable five-membered γ-lactam ring that characterizes the 1,5-dihydro-2H-pyrrol-2-one core. nih.gov Computational studies on related systems suggest that the kinetic selectivity in these cyclization pathways is often more significant than thermodynamic considerations in determining the final product distribution. beilstein-journals.org

A general representation of this mechanistic sequence is as follows:

Formation of Intermediates:

Amine + Aldehyde → Imine

Amine + Acetylene Dicarboxylate → Enamine

Mannich Reaction:

Imine + Enamine → Acyclic Intermediate

Intramolecular Cyclization:

Acyclic Intermediate → γ-Lactam Ring

This cascade process allows for the construction of complex, densely functionalized heterocyclic scaffolds from simple and readily available starting materials in a single synthetic operation.

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, plays a pivotal role in the synthesis and reactivity of pyrrolone derivatives. beilstein-journals.orgresearchgate.net The two primary forms of tautomerism observed in these systems are keto-enol and enamine-imine tautomerism, which can significantly influence the reaction pathways and the potential for subsequent functionalization. beilstein-journals.orgnih.gov

In derivatives such as 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, a keto-enol tautomerism exists where the compound can interconvert to its corresponding 2,3-dioxopyrrolidine tautomer. researchgate.net This equilibrium can be influenced by the reaction medium; for instance, acidic conditions can favor the keto form. researchgate.net The stability of these tautomers is often very close, with a large rate constant for the transformation between them. beilstein-journals.orgresearchgate.net The specific tautomer present can dictate the molecule's reactivity.

For 3-amino substituted pyrrolones, the structure contains an enamine moiety which is in equilibrium with its corresponding imine tautomer. nih.gov This equilibrium is crucial as it opens up different avenues for reactivity:

Enamine Tautomer : The enamine form behaves as a nucleophile, with the potential for functionalization at the C-4 position. nih.gov

Imine Tautomer : The imine form acts as an electrophile, allowing for nucleophilic addition at the C-3 position. This pathway can lead to the formation of γ-lactams with tetrasubstituted stereocenters. nih.gov

The balance of this equilibrium is sensitive to the solvent environment. Studies have shown that the keto form is often favored in polar aprotic solvents like DMSO, whereas the enol form can be more prevalent in non-polar solvents such as chloroform. nih.gov Furthermore, the enamine form in certain substituted pyrrolidine-2,3-diones can be stabilized by the formation of an intramolecular hydrogen bond. beilstein-journals.org This control over tautomeric forms is a powerful tool for directing the regioselectivity of further chemical transformations on the pyrrolone scaffold.

The success of pyrrolone synthesis, particularly through multicomponent strategies, is highly dependent on the careful control of reaction conditions. Parameters such as the choice of solvent, catalyst, and reaction duration can have a profound impact on the reaction's yield and selectivity. nih.gov

Solvent Effects: The solvent is a critical factor that can influence reaction rates and yields. In the synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, a systematic study of different solvents revealed significant variations in reaction outcomes. Ethanol (B145695) was identified as the optimal solvent, providing a high yield in a relatively short time. researchgate.net In contrast, other solvents like water, methanol, dichloromethane, and acetonitrile resulted in moderate yields and required longer reaction times. researchgate.net The polarity of the solvent can affect the solubility of reactants and intermediates, as well as the stability of transition states in the mechanistic pathway.

| Solvent | Yield (%) | Time (h) | Reference |

|---|---|---|---|

| Water | 72 | 12 | researchgate.net |

| Ethanol | 94 | 5 | researchgate.net |

| Water-Ethanol (1:1) | 80 | 10 | researchgate.net |

| Methanol | 85 | 8 | researchgate.net |

| Dichloromethane | 75 | 12 | researchgate.net |

| Acetonitrile | 70 | 14 | researchgate.net |

Catalyst Influence: Many multicomponent syntheses of pyrrolones are catalyzed by Brønsted acids. researchgate.netnih.gov The acid promotes the key Mannich reaction between the in situ generated enamine and imine. nih.gov The choice and concentration of the acid catalyst can be tuned to optimize the reaction rate and minimize side reactions.

Reaction Time: The duration of the reaction is another crucial variable. While a sufficient amount of time is needed for the reaction to proceed to completion, excessively long reaction times can sometimes lead to the formation of unwanted side products. For example, in the synthesis of certain γ-lactams, prolonged reaction times can facilitate a secondary reaction where the starting amine attacks the newly formed lactam, resulting in an amide side product. nih.gov Therefore, optimizing the reaction time is essential for maximizing the yield of the desired pyrrolone.

Chemical Reactivity and Transformations of 3,4 Dimethyl 1,5 Dihydro 2h Pyrrol 2 One and Its Derivatives

Oxidation Reactions

The oxidation of pyrrol-2-one derivatives can proceed through various pathways, often depending on the specific reagents and the substitution pattern of the substrate. While the direct oxidation of 3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is not extensively documented in dedicated studies, the reactivity of the broader class of pyrrolones suggests several potential transformations. One notable reaction is dearomative oxidation, where a pyrrole (B145914) is converted into a Δ³-pyrrol-2-one. researchgate.net This process highlights the susceptibility of the pyrrole ring system to oxidation, leading to the formation of the lactam core.

In some biological systems and under specific laboratory conditions, such as in the presence of atmospheric oxygen in a phosphate (B84403) buffer, derivatives of 1,5-dihydro-2H-pyrrol-2-one can undergo oxidation that leads to dimerization or the formation of other complex structures. This reactivity underscores the potential for the double bond and adjacent positions to participate in oxidative coupling processes.

Reduction Reactions

The carbonyl group of the lactam and the endocyclic double bond are the primary sites for reduction in this compound and its analogs. The choice of reducing agent is crucial for controlling the regioselectivity of the reaction. Studies on structurally similar citraconimide (B94617) derivatives demonstrate that the carbonyl group can be selectively reduced to a hydroxyl group, yielding 5-hydroxy-1,5-dihydropyrrol-2-ones. researchgate.netrsc.org

The outcome of the reduction is highly dependent on the reagents used. For instance, sodium borohydride (B1222165) (NaBH₄) reduction of N-substituted citraconimides leads to the formation of 5-hydroxy-4-methyl-1,5-dihydropyrrol-2-ones. rsc.org In contrast, using a combination of sodium borohydride with cerium(III) chloride (NaBH₄–CeCl₃) or diisobutylaluminium hydride (DIBAL-H) directs the reduction to the other carbonyl group in the imide, resulting in 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-ones. researchgate.netrsc.org This regioselectivity is critical for the synthesis of specific substituted γ-lactam building blocks.

| Reagent | Product | Selectivity | Reference |

|---|---|---|---|

| NaBH₄ | 5-Hydroxy-4-methyl-1,5-dihydropyrrol-2-one | Regioselective for one carbonyl | rsc.org |

| NaBH₄–CeCl₃ | 5-Hydroxy-3-methyl-1,5-dihydropyrrol-2-one | Regioselective for the alternate carbonyl | rsc.org |

| DIBAL-H | 5-Hydroxy-3-methyl-1,5-dihydropyrrol-2-one | Regioselective for the alternate carbonyl | rsc.org |

Nucleophilic Substitution Reactions

The pyrrol-2-one core possesses multiple sites susceptible to nucleophilic attack, including the carbonyl carbon (C2), the β-carbon of the enone system (C4), and the α-carbon (C5). researchgate.net The regioselectivity of these reactions can be controlled by the choice of base and reaction conditions. nih.gov

Under kinetic control, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, deprotonation occurs at the C5 position. The resulting aza-enolate can then react with electrophiles, such as alkyl halides, in a highly diastereoselective vinylogous aldol (B89426) reaction. nih.gov This allows for the introduction of substituents at the C5 position.

Conversely, under thermodynamic conditions with a softer base, functionalization tends to occur at the C4 position, where the substrate behaves as an enamine. nih.gov Furthermore, the C3 position can be functionalized through the imine tautomer by the nucleophilic addition of organometallic species, leading to γ-lactams with tetrasubstituted stereocenters. nih.gov

| Position of Attack | Reaction Conditions | Intermediate/Reacting Species | Type of Reaction | Reference |

|---|---|---|---|---|

| C5 | Strong base (e.g., LDA), low temp (kinetic control) | Aza-enolate | Vinylogous aldol reaction | nih.gov |

| C4 | Soft base (thermodynamic control) | Enamine | Conjugate addition | nih.gov |

| C3 | Organometallic reagents | Imine tautomer | Nucleophilic addition | nih.gov |

Coupling Reactions (e.g., with Aldehydes)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been successfully applied to pyrrol-2-one derivatives. researchgate.netmdpi.com To participate in such reactions, the pyrrolone ring must first be functionalized with a suitable group, such as a halide or a boronic ester.

For example, N-substituted 3-pyrroline (B95000) boronic esters can be prepared and subsequently used in Suzuki-Miyaura coupling reactions with various aryl halides. researchgate.net This method provides a facile route to 3-aryl-substituted pyrrolines in good yields. The resulting products can be further transformed; for instance, oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂) can convert the pyrroline (B1223166) ring into the corresponding aromatic pyrrole, which can then be used in subsequent coupling reactions. researchgate.net

Rearrangement and Cycloaddition Chemistry

The conjugated diene-like system within the 1,5-dihydro-2H-pyrrol-2-one structure makes it a suitable participant in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In a [4+2] cycloaddition, the pyrrolone can act as the 4π-electron component (the diene), reacting with a 2π-electron component (the dienophile) to form a bicyclic adduct. masterorganicchemistry.comorganic-chemistry.org

The partial aromatic character of the pyrrole ring system can limit its reactivity as a diene. ucla.edu However, this can be overcome by attaching electron-withdrawing groups to the nitrogen atom or by performing the reaction intramolecularly. A notable example is the facile intramolecular Diels-Alder reaction of a 1-pyrrolyl fumarate (B1241708) derivative, which proceeds readily to form a fused bicyclic system. ucla.edu This entropic enhancement makes the intramolecular variant a powerful strategy for constructing complex polycyclic frameworks.

Formation of Polycyclic Systems and Fused Heterocycles

The functional groups on the pyrrol-2-one ring can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems. These reactions are valuable for synthesizing complex molecular architectures found in natural products and pharmacologically active compounds.

One effective strategy involves the use of N-alkyne-substituted pyrrole derivatives. Depending on the reaction conditions and the nature of the nucleophile or electrophile, these substrates can undergo intramolecular cyclization to form a variety of fused systems. For example, nucleophilic cyclization with hydrazine (B178648) can lead to the formation of pyrrolopyrazinone or pyrrolotriazinone moieties through 6-exo-dig or 6-endo-dig pathways. beilstein-journals.org Alternatively, electrophilic cyclization initiated by iodine results in the formation of pyrrolooxazinone derivatives. beilstein-journals.org

Another powerful method is free-radical intramolecular cyclization. For instance, o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a radical initiator system like (TMS)₃SiH/AIBN to generate novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons in good yields. nih.gov

Structural Characterization and Elucidation of 3,4 Dimethyl 1,5 Dihydro 2h Pyrrol 2 One and Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone for elucidating the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a compound like 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one, one would expect to see signals corresponding to the two methyl (CH₃) groups, the methylene (B1212753) (CH₂) protons in the ring, and the amine (NH) proton. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to the assignment. For example, in derivatives, the NH proton often appears as a broad singlet. orgchemres.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, signals would be expected for the carbonyl carbon (C=O), the two olefinic carbons of the C=C double bond, the methylene carbon (C5), and the two methyl carbons. The carbonyl carbon of the lactam ring is typically observed at a downfield chemical shift. rsc.orgjst-ud.vn

The following table shows representative NMR data for pyrrol-2-one derivatives, illustrating the typical chemical shift ranges for key functional groups. orgchemres.orgrsc.orgacgpubs.org

Table 1: Representative ¹H and ¹³C NMR Data for Pyrrol-2-one Derivatives

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 9.3 - 11.9 (broad singlet) | - |

| C=O | - | 157 - 172 |

| C=C | - | 112 - 153 |

| C-H (ring) | 3.8 - 6.2 | 48 - 65 |

| CH₃ | 1.8 - 2.5 (singlet) | 21 - 29 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures by showing correlations between different nuclei. scielo.br

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comnih.gov This is invaluable for definitively linking the proton and carbon skeletons of a molecule. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformational details of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key absorptions are characteristic of the lactam (cyclic amide) functionality. orgchemres.orgacgpubs.org

The most prominent peaks include:

N-H Stretch: A moderate to strong absorption band typically appears in the range of 3170–3500 cm⁻¹. In concentrated samples or the solid state, this band can be broadened due to hydrogen bonding. msu.edu

C=O Stretch (Amide I band): A strong, sharp absorption peak is characteristic of the carbonyl group. For five-membered lactams (γ-lactams), this band typically appears at a higher frequency, around 1700–1750 cm⁻¹, compared to acyclic amides or larger lactam rings. pg.edu.pluhcl.edu

C=C Stretch: An absorption corresponding to the carbon-carbon double bond within the ring is also expected.

C-H Stretch: Bands corresponding to the stretching of sp² and sp³ hybridized C-H bonds are also observed.

Table 2: Characteristic IR Absorption Frequencies for Pyrrol-2-one Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3170 - 3500 | Medium, can be broad |

| C=O (Lactam) | Stretch (Amide I) | 1700 - 1750 | Strong, sharp |

| C=C | Stretch | ~1650 | Medium to weak |

| C-N | Stretch | 1000 - 1350 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and can also provide structural information through analysis of fragmentation patterns. rsc.org

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and often fragment into smaller, characteristic charged pieces. The resulting fragmentation pattern serves as a molecular fingerprint. For pyrrolidinone derivatives, common fragmentation pathways include α-cleavage adjacent to the carbonyl group or the nitrogen atom. researchgate.netlibretexts.orgmiamioh.edu The molecular ion peak (M⁺·), if observed, gives the nominal molecular weight of the compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-HRMS provide a highly accurate measurement of the molecular mass, often to within a few parts per million. jst-ud.vn This precision allows for the unambiguous determination of the elemental composition and molecular formula of the compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through an ordered crystal, it is possible to determine the precise positions of atoms in the crystal lattice. researchgate.net

This technique provides unambiguous data on:

Bond lengths and angles: Precise measurements of the distances and angles between atoms.

Conformation: The exact spatial arrangement of the atoms, including the planarity or puckering of the pyrrol-2-one ring.

Stereochemistry: The absolute configuration of any chiral centers within the molecule or its derivatives. nih.gov

Intermolecular interactions: Details of how molecules pack in the solid state, including hydrogen bonding and other non-covalent interactions. mdpi.com

While obtaining a suitable single crystal can be a challenge, the resulting structural data is considered the gold standard for structural elucidation. researchgate.net

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. mu.edu.iq The experimental results are compared with the theoretical percentages calculated from the proposed molecular formula. rsc.org A close agreement, typically within ±0.4%, between the found and calculated values provides strong evidence for the compound's empirical formula and serves as a crucial check of its purity. acs.orgnih.gov For this compound (C₆H₉NO), the theoretical composition can be readily calculated. Discrepancies may indicate the presence of impurities or residual solvent. acs.org

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 64.83 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 8.16 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 12.61 |

| Oxygen | O | 15.999 | 1 | 15.999 | 14.40 |

| Total | 111.144 | 100.00 |

Applications of 3,4 Dimethyl 1,5 Dihydro 2h Pyrrol 2 One in Organic Synthesis

Role as a Building Block for Complex Heterocyclic Compounds

The 1,5-dihydro-2H-pyrrol-2-one ring system is a significant structural motif and a key building block in the synthesis of a variety of complex heterocyclic compounds. researchgate.netresearchgate.net The inherent reactivity of the pyrrol-2-one core allows for its elaboration into fused and polycyclic systems through various synthetic strategies. The extensive synthetic possibilities of molecules containing the pyrrolone ring have been demonstrated in the creation of intricate heterocyclic structures. researchgate.net

The reactions can be targeted at different centers of the molecule, including the methylene (B1212753) unit, the carbon-carbon double bond, and the electron-deficient carbon of the carbonyl group. researchgate.net This versatility makes compounds like 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one valuable precursors for constructing larger, more functionalized heterocyclic frameworks. For example, the general class of pyrrolo[3,2-b]pyrroles, which are heterocyclic compounds with two fused pentagonal rings, can be synthesized from precursors containing the pyrrole (B145914) ring structure. scielo.br Similarly, the pyrrol-2-one scaffold is a precursor for other fused systems like pyrroloacridinones and pyrrolo[1,2-a]quinazoline-1,5-diones. beilstein-journals.orgnih.gov The presence of the two methyl groups at the C3 and C4 positions offers steric and electronic influence on these transformations, allowing for regioselective control in subsequent reactions.

| Base Scaffold | Resulting Complex Heterocycle | Significance | Reference |

|---|---|---|---|

| Pyrrol-2-one | Pyrrolo[3,2-b]pyrrole | Promising materials for applications in organic electronics due to their optoelectronic properties. | scielo.br |

| Pyrrol-2-one | Pyrroloacridinone | Bioactive moieties demonstrating antitumor, antifungal, and anticancer activities. | beilstein-journals.org |

| Pyrrol-2-one related structures | Pyrrolo[1,2-a]quinazoline-1,5-dione | Core structure in compounds with potential biological activities, including anticancer and antibacterial properties. | nih.gov |

Synthesis of Biologically Important Tetrapyrrole Pigments and Analogues

Tetrapyrroles are a class of macrocyclic compounds that are fundamental to many biological processes, serving as the core structure for pigments essential to life, such as heme and chlorophylls. nih.gov These natural pigments are composed of four pyrrole rings linked by methyne bridges. basicmedicalkey.comjiwaji.edu The biosynthesis of these complex molecules begins with the formation of the pyrrole monomer, porphobilinogen (B132115) (PBG), which is then enzymatically oligomerized to form the macrocycle. nih.gov

Bile pigments, such as bilirubin, are linear tetrapyrroles that result from the metabolic breakdown of heme. cuni.czpharmdguru.com The fundamental unit for both cyclic and linear tetrapyrroles is the substituted pyrrole ring. Therefore, in chemical synthesis, access to functionalized pyrrole units is crucial for constructing synthetic analogues of these vital pigments.

While the direct synthesis of natural tetrapyrroles from this compound is not a commonly cited pathway, the compound serves as a readily available source of the 3,4-dialkyl-substituted pyrrole core. This structural motif is a key component of many natural porphyrins and their derivatives. Synthetic chemists can utilize such building blocks to create novel tetrapyrrole analogues with tailored electronic and steric properties for various applications, including photodynamic therapy, catalysis, and materials science. The conversion of the pyrrol-2-one to a fully aromatic pyrrole can be achieved through established chemical methods, making it a potential precursor for these complex pigment systems.

Precursor in the Synthesis of Pharmaceutical Scaffolds

The 1,5-dihydro-2H-pyrrol-2-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netresearchgate.net This structure serves as a valuable template for the development of new therapeutic agents.

A notable example highlighting the pharmaceutical importance of this scaffold is its role in the synthesis of the antidiabetic drug glimepiride. A structurally similar analogue, 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, is a key building block for this widely used medication. researchgate.net This underscores the utility of 3,4-dialkyl substituted pyrrol-2-ones, including the 3,4-dimethyl variant, as crucial intermediates in the production of pharmaceutical compounds.

| Scaffold/Derivative | Pharmaceutical Application/Activity | Example | Reference |

|---|---|---|---|

| 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | Precursor for antidiabetic drug | Glimepiride | researchgate.net |

| 1,3,4-Triaryl-3-pyrrolin-2-ones | Anti-inflammatory | Selective COX-2 Inhibitors | nih.gov |

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Antibacterial | Activity against MRSA | nih.gov |

Participation in Polymer Chemistry and Polynucleation

Following a comprehensive review of available scientific literature, no specific research findings or established applications were identified regarding the direct participation of this compound in polymer chemistry or polynucleation processes.

Biological Activities and Pharmacological Potential of 3,4 Dimethyl 1,5 Dihydro 2h Pyrrol 2 One Derivatives

Antimicrobial Properties

The pyrrole (B145914) moiety is a key component in various compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects. researchgate.net Synthetic derivatives built upon the pyrrol-2-one scaffold have been systematically evaluated for their ability to inhibit the growth of pathogenic bacteria, fungi, and viruses.

Derivatives of pyrrol-2-one have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The search for new antibacterial agents is driven by the increasing challenge of antibiotic resistance.

Research into 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has identified them as a novel scaffold for developing agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.govdaneshyari.com A lead compound from this series showed a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA and was also active against linezolid-resistant MRSA strains with MIC values ranging from 8–16 µg/mL. nih.gov Further studies on pyrrolamide-type inhibitors have yielded compounds with exceptional potency; one such derivative demonstrated a MIC value of 0.008 μg/mL against Staphylococcus aureus and 1 μg/mL against the Gram-negative bacterium Escherichia coli. nih.gov

Other pyrrole derivatives have also shown significant activity. A para-trifluoromethyl derivative of Marinopyrrole A proved to be more potent than vancomycin (B549263) against methicillin-resistant Staphylococcus epidermidis (MRSE) and MRSA. nih.gov Similarly, certain pyrrole benzamide (B126) derivatives showed potent activity against S. aureus with MIC values between 3.12 and 12.5 μg/mL. nih.gov The antibacterial potential of these compounds often depends on specific structural features, such as dihalogenation on the pyrrole ring, which tends to be more effective against Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrol-2-one Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | nih.gov |

| Pyrrolamide Derivative | Staphylococcus aureus | 0.008 | nih.gov |

| Pyrrolamide Derivative | Escherichia coli | 1 | nih.gov |

| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 | nih.gov |

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | Potent | nih.govfarmaceut.org |

| 3-substituted-indolin-2-one derivatives | Various | Not specified | cancertreatmentjournal.com |

The antifungal potential of pyrrol-2-one derivatives has been explored against a range of human and plant pathogenic fungi. A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from Datura metel L., was found to be active against all tested species in a study, including Candida albicans, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The MIC₉₀ values for this compound ranged from 21.87 to 43.75 µg/mL, indicating its potential as a broad-spectrum antimycotic agent. nih.gov

Pyrrolo[2,3-d]pyrimidine antibiotics that occur naturally, such as Tubercidin and Toyocamycin, have shown significant activity against Candida albicans. farmaceut.org Synthetic pyrrole derivatives have also been tested against various phytopathogenic fungi. For instance, a series of 1,2,3-triazole phenylhydrazone derivatives containing a pyrrole moiety were evaluated for activity against Rhizoctonia solani and Fusarium graminearum. rsc.org One compound in this series demonstrated highly effective control of rice sheath blight (R. solani) and fusarium head blight (F. graminearum) in in vivo tests. rsc.org Another study highlighted that water extracts from various algae showed inhibitory effects against Botrytis cinerea. mdpi.com

Table 2: Antifungal Activity of Selected Pyrrol-2-one and Related Derivatives

| Compound/Derivative | Target Organism | Activity Metric (µg/mL) | Reference |

|---|---|---|---|

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans | MIC₉₀: 21.87 - 43.75 | nih.gov |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus fumigatus | MIC₉₀: 21.87 - 43.75 | nih.gov |

| 1,2,3-Triazole Phenylhydrazone Derivative (5p) | Rhizoctonia solani | EC₅₀: 0.18 | rsc.org |

| 1,2,3-Triazole Phenylhydrazone Derivative (5p) | Fusarium graminearum | EC₅₀: 1.01 | rsc.org |

| N-acyl phenylalanines | Candida albicans | MIC: 14 | mdpi.com |

Anticancer and Antitumor Activities

The pyrrole scaffold is a constituent of numerous compounds with demonstrated anticancer properties. researchgate.net Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid and 5-hydroxy-1H-pyrrol-2-(5H)-one have shown significant antiproliferative and antitumor activities in vitro and in vivo. plos.orgnih.gov

A systematic screening of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives identified a lead compound with strong anti-proliferative activity across a wide range of human cancer cell lines, while normal human cells remained relatively insensitive. plos.org This compound was found to induce S-phase cell cycle arrest and apoptosis. plos.org Furthermore, it efficiently suppressed the growth of HCT116 and H1299 cell-based xenograft tumors in vivo, suggesting its effectiveness for cancer treatment. plos.org Similarly, pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer lines. nih.gov

The cytotoxic effects of pyrrol-2-one derivatives have been evaluated against numerous human cancer cell lines. While specific data on the CCRF-CEM cell line for 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one derivatives is not extensively detailed in the available literature, studies on related compounds provide insight into their interactions with various tumor cells.

One study on pyrrolo[2,3-d]pyrimidines found a derivative to be the most potent compound against PC3 prostate cancer cells, with an IC₅₀ value of 0.19 µM. nih.gov Other compounds in the same series showed strong cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 1.66 µM) and A549 lung cancer cells (IC₅₀ = 4.55 µM). nih.gov Flow cytometry analysis suggested that the cytotoxic activity is mediated by apoptosis, causing cell cycle arrest at different stages. nih.gov Another study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles showed a derivative to be highly potent and selective against A549 lung adenocarcinoma cells, with an IC₅₀ value 3.3 times lower than the standard drug Cisplatin. mdpi.com

Table 3: Cytotoxic Activity of Selected Pyrrol-2-one Derivatives against Human Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | Activity Metric (IC₅₀ µM) | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (Prostate) | 0.19 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | 1.66 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | 4.55 | nih.gov |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile (trans-4k) | A549 (Lung) | Potent (lower than Cisplatin) | mdpi.com |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile (cis-4m) | MDA-MB-231 (Breast) | High | mdpi.com |

Gliomas are highly aggressive brain tumors, and compounds that can target glioma stem-like cells (GSCs) are of great therapeutic interest. nih.gov Research has shown that certain heterocyclic derivatives can suppress the "stemness" of GSCs, which is conceptually related to inducing or reversing differentiation states.

A study on a novel 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), demonstrated its ability to suppress the maintenance of the GSC population in both glioma cell lines and patient-derived cells. nih.gov Treatment with BHP effectively inhibited sphere formation, a key characteristic of stem-like cells, and suppressed the expression of stemness-regulating transcription factors. nih.gov Similarly, a 7-H-pyrrolo[2,3-d]pyrimidine derivative was found to inhibit the growth and proliferation of C6, U251, and U87 glioma cells by inducing apoptosis and arresting the cell cycle. ajol.info Another investigation into 3,4-diphenyl-2-pyrrolinones identified a derivative, 1-butyl-5-methyl-5-(2-oxopropyl)-3,4-diphenyl-1,5-dihydro-2H-pyrrol-2-one, as being the most cytotoxic against U251 and C6 glioblastoma cells, presenting a new potential scaffold for antitumor agents against this aggressive brain tumor. researchgate.net These findings suggest that pyrrol-2-one based structures hold promise for targeting the aggressive, undifferentiated cell populations within gliomas.

Anti-inflammatory Effects

Derivatives of the 1,5-dihydro-2H-pyrrol-2-one nucleus have demonstrated notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, particularly COX-1 and COX-2, are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.gov

Research has shown that certain 3,4-diaryl-3-pyrrolin-2-one derivatives are prospective selective inhibitors of COX-2. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov In one study, a whole-cell assay using murine peritoneal macrophages was developed to evaluate the inhibitory effects of these compounds on COX-1 and COX-2. Several derivatives showed comparable COX-2 inhibitory activities to the well-known selective inhibitor, rofecoxib. nih.gov The relative position of a sulfonylphenyl group to the lactam carbonyl group was found to be an important factor for COX-2 inhibitory activity. nih.gov

Furthermore, some fused pyrrole compounds have shown promising in vivo anti-inflammatory activity. nih.gov In a carrageenan-induced paw edema model in rats, a common method for assessing anti-inflammatory effects, several pyrrole derivatives demonstrated significant activity, comparable to that of diclofenac. nih.gov The anti-inflammatory effect was observed to increase over time, with a duration of action persisting for at least four hours after administration. nih.gov

Some pyrrolo[3,4-d]pyridazinone derivatives have also been synthesized and evaluated as potential analgesic and anti-inflammatory agents. nih.gov

| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Indomethacin | 0.0047 ± 0.0011 | 0.0071 ± 0.0012 | 0.66 |

| Rofecoxib | >10 | 0.0047 ± 0.0005 | >2127 |

| Pyrrol-2-one Derivative A | Data Not Available | Comparable to Rofecoxib | Data Not Available |

| Pyrrol-2-one Derivative B | Data Not Available | Comparable to Rofecoxib | Data Not Available |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, compounds with antioxidant properties are of significant therapeutic interest. Derivatives of 1,5-dihydro-2H-pyrrol-2-one have been investigated for their potential as antioxidants. nih.govrsc.org

The antioxidant activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, a series of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and tested for their antioxidant capacity. nih.gov While the tested compounds generally exhibited lower DPPH scavenging activity than the reference antioxidant quercetin, one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising radical scavenger. nih.gov

Furthermore, the ability of these derivatives to scavenge hydroxyl radicals (HO˙), a particularly reactive and damaging ROS, has been explored through both experimental and computational methods. nih.govrsc.org Quantum chemistry calculations suggested that 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one is an effective HO˙ radical scavenger, with its efficacy in both polar and non-polar environments being comparable to that of conventional antioxidants like melatonin (B1676174) and gallic acid. nih.govrsc.org Interestingly, this compound was not found to be effective at scavenging hydroperoxyl radicals. nih.govrsc.org

Another study on pyrrolo[2,3-b]quinoxaline derivatives, synthesized from 3-hydroxy-3-pyrroline-2-one precursors, also demonstrated potential as radical scavengers. nih.gov The most promising compound in this series, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, showed significant HO˙ radical scavenging activity in a nonpolar environment. nih.gov

| Compound | DPPH Scavenging Activity (EC50, µg/mL) | Hydroxyl Radical (HO˙) Scavenging Activity |

|---|---|---|

| Quercetin (Reference) | 9.97 ± 0.25 | Potent |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | >128 (40% inhibition at 128 µg/mL) | Effective, comparable to melatonin and gallic acid |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | >128 (24% inhibition at 128 µg/mL) | Effective in nonpolar media |

Neurological and Central Nervous System (CNS) Activity

Imidazoline (B1206853) I2 Receptor Ligand Affinity

Imidazoline receptors are a class of non-adrenergic binding sites that have been implicated in a variety of physiological and pathological processes within the central nervous system. nih.gov The I2 subtype, in particular, has been a target for the development of novel therapeutic agents for neurological disorders. While direct studies on this compound derivatives are limited, the broader class of compounds containing the pyrrole or similar heterocyclic structures have been explored as ligands for these receptors. The development of selective ligands for the I2 imidazoline receptor is an active area of research, with the aim of creating compounds that can modulate neurological pathways with greater specificity and fewer side effects. nih.gov

Anti-Alzheimer Properties and Cognitive Improvement

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-β plaques and neurofibrillary tangles in the brain. researchgate.net One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.neteuropeanreview.org A decrease in acetylcholine levels is associated with the cognitive deficits observed in Alzheimer's patients. researchgate.net

Several heterocyclic compounds, including those with a pyrrole core, have been investigated as potential AChE inhibitors. europeanreview.org By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, thereby improving cholinergic neurotransmission and potentially leading to cognitive enhancement. researchgate.neteuropeanreview.org While specific studies on this compound derivatives as AChE inhibitors are not extensively documented, the general potential of pyrrole-containing structures in this area suggests a promising avenue for future research.

Analgesic Properties

Derivatives of the pyrrole and pyrrolone core have been shown to possess analgesic properties in various experimental models of pain. nih.govnih.govmdpi.com The analgesic effects of these compounds are often evaluated using tests such as the acetic acid-induced writhing test, which assesses peripheral analgesic activity, and the hot plate test, which is indicative of central analgesic mechanisms. mdpi.comjneonatalsurg.com

For instance, a series of N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones were found to be more active than acetylsalicylic acid in the writhing test. nih.gov Some of these compounds also demonstrated analgesic effects in the hot plate test, with one derivative showing an affinity for μ-opioid receptors similar to that of tramadol. nih.gov These findings suggest that pyrrolone derivatives can exert their analgesic effects through both peripheral and central mechanisms.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

The systematic investigation of how chemical structure relates to biological activity is crucial for the rational design of more potent and selective therapeutic agents. tandfonline.com For derivatives of 1,5-dihydro-2H-pyrrol-2-one, several structure-activity relationship (SAR) studies have provided insights into the structural features that govern their anti-inflammatory and antioxidant activities.

In the context of anti-inflammatory activity, the nature and position of substituents on the pyrrolone ring have a significant impact on COX-2 selectivity. nih.gov For 3,4-diaryl-3-pyrrolin-2-one derivatives, the relative position of a sulfonylphenyl group to the lactam carbonyl was identified as a key determinant of COX-2 inhibitory potency. nih.gov

Regarding antioxidant properties, the presence of specific functional groups can greatly influence radical scavenging activity. For 4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-ones, it was found that derivatives containing methoxy (B1213986) and methyl substituents exhibited the highest antioxidant activity in a DPPH assay. pharmainfo.inresearchgate.net Conversely, the presence of a nitro group in the structure was shown to decrease antioxidant activity. pharmainfo.inresearchgate.net This suggests that electron-donating groups enhance the radical scavenging capacity of these molecules, while electron-withdrawing groups have a detrimental effect. These SAR insights are invaluable for the future design and synthesis of this compound derivatives with enhanced biological activities.

Elucidation of Mechanism of Action (MoA) at Molecular Targets

Derivatives of the this compound scaffold have been identified as potent modulators of several key biological targets, implicating them in a wide range of pharmacological activities. Their mechanisms of action often involve precise interactions at the molecular level, including allosteric modulation of receptors, competitive and non-competitive enzyme inhibition, and interference with crucial signaling cascades. Detailed research has illuminated how these structural analogs engage with protein kinases, chemokine receptors, and cholinesterases, providing a foundation for their therapeutic potential.

Modulation of Chemokine Receptors

A significant mechanism of action for pyrrolone derivatives is the allosteric modulation of CC chemokine receptors 1 (CCR1) and 2 (CCR2). nih.govacs.org These receptors are G protein-coupled receptors (GPCRs) that play a critical role in mediating the migration of immune cells in inflammatory diseases. nih.gov

Unlike traditional antagonists that compete with endogenous chemokines at the extracellular binding site, certain pyrrolone derivatives bind to a novel allosteric pocket located on the intracellular surface of the receptors. nih.govacs.org This intracellular binding site partially overlaps with the binding domains for G proteins and β-arrestins, allowing the compounds to inhibit receptor signaling in a noncompetitive and insurmountable fashion with respect to the natural chemokine ligand. acs.org This mode of action could offer higher efficacy in a disease state characterized by high local concentrations of chemokines. acs.org

Functional studies have revealed that selected pyrrolone compounds act as inverse agonists at CCR1. nih.govnih.gov This means they not only block the receptor's activation by chemokines but also reduce its basal, constitutive activity. researchgate.net The high degree of conservation of the amino acid residues in this intracellular pocket across different chemokine receptors suggests that this site can be exploited for the design of both selective and dual-targeting inhibitors. nih.govnih.gov

| Compound | Description | CCR1 Ki (nM) | CCR2 Ki (nM) |

|---|---|---|---|

| Compound 6 | Starting compound for SAR analysis | 56 | 81 |

| Compound 30 | para-chloro substitution | ~20 | ~20 |

| Compound 31 | para-bromo substitution | ~20 | ~20 |

| Compound 32 | para-trifluoromethyl substitution | 144 | 92 |

Inhibition of Protein Kinases

The pyrrole-indolin-2-one core is a well-established scaffold for the development of potent protein kinase inhibitors used in oncology. cancertreatmentjournal.comekb.eg These agents typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction pathways critical for cancer cell proliferation, survival, and angiogenesis. ekb.eg

Key targets for pyrrole-indolin-2-one derivatives include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks tumor-induced angiogenesis, which is essential for supplying oxygen and nutrients to growing tumors. cancertreatmentjournal.com

Platelet-Derived Growth Factor Receptors (PDGFRs): These receptors are also involved in angiogenesis and tumor cell growth. cancertreatmentjournal.comekb.eg

Aurora Kinases: This family of serine/threonine kinases (Aurora A and Aurora B) plays a crucial role in regulating mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Specific pyrrole-indolin-2-one derivatives have been developed that show selectivity for Aurora A over Aurora B, and vice-versa, by exploiting subtle differences in the kinase domains. nih.govnih.gov

Another class of derivatives, the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones, has been developed as potent and selective inhibitors of PIM kinases. nih.gov The PIM kinase family (PIM-1, PIM-2, and PIM-3) is composed of serine/threonine kinases that are overexpressed in many cancers and are responsible for phosphorylating proteins that control the cell cycle and proliferation. researchgate.net Certain compounds in this class have been shown to efficiently promote the degradation of the c-Myc oncoprotein, a downstream target of PIM signaling. nih.gov

| Scaffold | Primary Kinase Targets | Mechanism of Action |

|---|---|---|

| Pyrrole-indolin-2-one | VEGFRs, PDGFRs, Aurora Kinases, KIT, FLT3 | ATP-competitive inhibition |

| 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | PIM-1, PIM-2 | ATP-competitive inhibition |

Inhibition of Cholinesterases

Polysubstituted pyrrole derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov

Kinetic studies have provided detailed insights into the molecular mechanism of this inhibition. For example, compound 4ad , a potent and selective AChE inhibitor, was found to inhibit the enzyme in an uncompetitive mode. nih.gov This indicates that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme, a mechanism that can be highly effective at high substrate concentrations. nih.gov Molecular modeling studies suggest that its small size allows it to fit properly into the AChE active site, where it is stabilized by hydrogen bonds and hydrophobic interactions. nih.gov

In contrast, other pyrrole derivatives have shown selectivity for BChE over AChE. Compound 3p , a 1,3-diaryl-pyrrole, was identified as a selective BChE inhibitor that acts through a mixed competitive mechanism. researchgate.netfrontiersin.org This mode of inhibition involves the compound binding to both the free enzyme and the enzyme-substrate complex, interacting with residues in the catalytic site as well as other nearby pockets. frontiersin.org

Interaction with Biliverdin (B22007) Reductase

Biliverdin reductase (BVR) is a crucial enzyme that converts biliverdin into the potent antioxidant bilirubin. nih.govnih.gov Beyond this canonical function, BVR also acts as a dual-specificity Ser/Thr/Tyr kinase and a transcription factor, participating in critical cell signaling pathways such as the insulin/IGF-1 and MAPK cascades. nih.govfrontiersin.orgebi.ac.uk Inhibition of BVR's reductase activity can modulate cellular redox balance and inflammatory responses. While specific this compound derivatives have not been explicitly detailed as BVR inhibitors in available literature, the inhibition of flavin reductases like BVR by halogenated xanthene-based compounds has been demonstrated, suggesting that heterocyclic scaffolds could potentially target this enzyme. mdpi.com Such inhibition would disrupt the biliverdin/bilirubin redox cycle, impacting cellular defense against oxidative stress. nih.gov

Future Perspectives and Research Directions

Development of Novel and Green Synthetic Methodologies

While classical methods for pyrrolone synthesis, such as the Paal-Knorr reaction, are well-established, future efforts must prioritize the development of more sustainable and efficient synthetic routes. nih.govnih.gov The principles of green chemistry—utilizing safer solvents, reducing waste, and improving energy efficiency—are paramount. researchgate.net

Future research should focus on:

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs that construct the 3,4-dimethyl-pyrrol-2-one core in a single step from simple, readily available precursors would significantly enhance synthetic efficiency and atom economy. nih.govresearchgate.net

Heterogeneous Catalysis: Exploring the use of recyclable solid-supported catalysts, such as nanoparticles or zeolites, can simplify product purification, minimize waste, and align with green chemistry principles. nih.gov

Alternative Energy Sources: Investigating microwave-assisted and mechanochemical syntheses could dramatically reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.com

Biocatalysis: The use of enzymes could enable the stereoselective synthesis of chiral derivatives, a critical aspect for developing specific pharmacological agents.

Exploration of Diverse Functional Group Incorporations

The true potential of the 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one scaffold lies in its capacity for chemical modification. Introducing a variety of functional groups at different positions on the pyrrolone ring can modulate its physicochemical properties (e.g., solubility, lipophilicity) and biological activity. nih.govnih.gov Key positions for derivatization include the nitrogen atom (N-1), the methylene (B1212753) carbon (C-5), and the methyl groups themselves.

Future synthetic campaigns should explore the incorporation of diverse moieties to build extensive chemical libraries for screening.

| Position for Substitution | Potential Functional Groups | Rationale for Incorporation |

| N-1 (Lactam Nitrogen) | Aryl, Heteroaryl, Alkyl chains, Benzyl groups | Modulate lipophilicity, introduce specific interactions with biological targets (e.g., pi-stacking), improve metabolic stability. orientjchem.org |

| C-5 (Methylene Carbon) | Spirocyclic groups, Substituted phenyl rings, Long-chain alkyls | Introduce conformational rigidity, explore new chemical space, enhance binding affinity through hydrophobic interactions. mdpi.com |